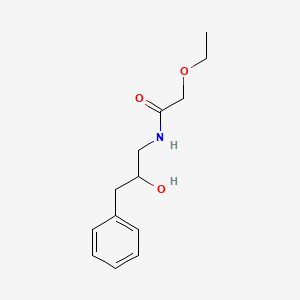

2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide

Description

2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide is an acetamide derivative characterized by an ethoxy group (-OCH₂CH₃) attached to the α-carbon of the acetamide core and a 2-hydroxy-3-phenylpropyl moiety as the N-substituent. This article focuses on its comparison with structurally related analogs, emphasizing substituent effects, synthesis methodologies, and physicochemical implications.

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-2-17-10-13(16)14-9-12(15)8-11-6-4-3-5-7-11/h3-7,12,15H,2,8-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKQUJZJMTYSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide typically involves the reaction of 2-ethoxyacetamide with 2-hydroxy-3-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-ethoxy-N-(2-oxo-3-phenylpropyl)acetamide, while reduction may produce 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)amine.

Applications De Recherche Scientifique

2-Ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Acetamide Derivatives

Substituent Variations on the Acetamide Core

The acetamide core (CH₃CONH-) is a common scaffold in medicinal and synthetic chemistry. Substituents on the α-carbon and the N-position significantly influence properties:

- Target compound : Features an ethoxy group (-OCH₂CH₃) at the α-carbon and a 2-hydroxy-3-phenylpropyl group at the N-position.

- Compound 30005 : 2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (Molecules 2010) has dual phenyl groups and a hydroxylated aromatic ring at the α-carbon, paired with a simpler N-phenylpropyl chain .

- Compound 40005 : N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (Molecules 2010) replaces the ethoxy group with a hydroxylated phenyl ring and introduces a diphenylpropyl N-substituent .

- EP3348550A1 derivatives : Benzothiazole-containing analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamide) feature methoxy or trimethoxy groups on the phenyl ring, enhancing electronic diversity .

N-Substituent Diversity

The N-substituent modulates steric and hydrogen-bonding interactions:

- Target compound : The 2-hydroxy-3-phenylpropyl group combines a phenyl ring with a hydroxyl group, enabling hydrogen bonding.

- Pharmacopeial Forum analogs: Complex N-substituents like (2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl introduce stereochemical complexity, which can drastically alter receptor binding .

- compound : 2-(thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide incorporates a thiophene ring and trifluoromethyl groups, enhancing metabolic stability and electronegativity .

Key Insight : The target’s hydroxy-phenylpropyl group balances hydrophilicity and aromatic interactions, contrasting with bulky diphenylpropyl (e.g., 40005) or heterocyclic (e.g., benzothiazole) N-substituents.

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility

- Ethoxy vs. Methoxy : Ethoxy increases logP by ~0.5 compared to methoxy, favoring lipid bilayer penetration but risking poor aqueous solubility.

Electronic Effects

- Electron-donating groups (e.g., -OCH₃, -OH) increase electron density on the acetamide core, influencing reactivity and binding to electron-deficient targets.

- Trifluoromethyl groups (e.g., ) introduce strong electron-withdrawing effects, stabilizing the molecule against oxidative metabolism .

Data Tables

Activité Biologique

2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an acetamide backbone, an ethoxy group, and a phenylpropyl moiety. Its molecular formula is CHNO, and it possesses both hydrophilic and lipophilic properties, which may influence its interaction with biological systems.

The biological activity of this compound may be attributed to its interaction with various molecular targets within the cell. Preliminary studies suggest that it can modulate enzyme activity and receptor binding, which could lead to therapeutic effects in various conditions.

Case Studies and Research Findings

-

Anticancer Activity :

- A study investigated the efficacy of this compound as a potential anticancer agent. The compound exhibited selective cytotoxicity against certain cancer cell lines, particularly those with overexpressed kinase pathways. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Comparative Analysis

Below is a table summarizing the biological activities observed for this compound compared to similar compounds:

Q & A

Q. What comparative studies elucidate its mechanism of action versus structurally related acetamides?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities for target proteins (e.g., enzymes or receptors). Validate with SPR or ITC to measure kinetic parameters (KD, kon/koff) . Corrogate results with in vitro bioactivity assays (e.g., enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.